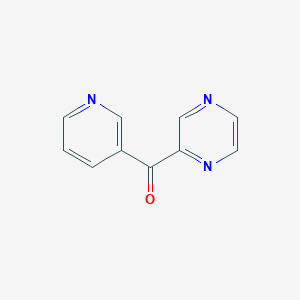

Pyrazin-2-yl(pyridin-3-yl)methanone

説明

Pyrazin-2-yl(pyridin-3-yl)methanone is a bifunctional aromatic ketone featuring a pyrazine ring linked via a carbonyl group to a pyridine ring. Its structure combines the electron-deficient nature of pyrazine with the basicity and π-stacking capabilities of pyridine, making it a versatile scaffold in medicinal chemistry and materials science.

特性

IUPAC Name |

pyrazin-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-3-11-6-8)9-7-12-4-5-13-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONJEIYQIFJXGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing pyrazin-2-yl(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method uses water as the single oxygen source under mild conditions, making it an environmentally friendly approach. The reaction proceeds well with various aromatic rings, including substituted benzene, thiophene, thiazole, pyridine, and triazine, yielding the desired products in moderate to good yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yields and purity of the final product, with careful control of reaction conditions to minimize by-products and waste.

化学反応の分析

Copper-Catalyzed Direct Csp³-H Oxidation

A landmark method for synthesizing pyrazin-2-yl(pyridin-3-yl)methanone involves copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction employs water as the sole oxygen source under mild conditions (80–100°C, 12–24 hours), achieving moderate to good yields (51–66%) . The protocol tolerates diverse aromatic substrates, including substituted benzene, thiophene, thiazole, and triazine .

Substrate Scope and Yields:

| Substrate (R) | Product Yield (%) |

|---|---|

| 2-Benzylpyridine (Ph) | 65 |

| 2-(Thiophen-2-ylmethyl)pyridine | 65 |

| 2-(Pyridin-3-ylmethyl)pyridine | 60 |

| 4-Benzylpyridine | 62 |

| 2-(Triazinylmethyl)pyridine | 66 |

Mechanistic Insights :

-

Deuterium-labeling experiments confirm water as the oxygen source .

-

A radical pathway is proposed, involving a copper-oxo intermediate that abstracts hydrogen from the methyl group, followed by oxygen rebound .

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine and pyridine rings facilitate nucleophilic substitutions. For example, halogenation at the pyrazine C-3 position occurs under bromine or iodine catalysis .

Bromination Conditions:

-

Reagents : TBHP (tert-butyl hydroperoxide), Br₂ (generated in situ).

-

Solvent : Ethyl acetate.

Key Example :

3-Bromoimidazo[1,2-a]pyridine derivatives form via tandem cyclization/bromination, leveraging the reactivity of pyrazin-2-yl groups .

Suzuki-Miyaura Coupling

The ketone moiety and heterocyclic rings enable participation in palladium-catalyzed cross-couplings. For instance, aryl boronic acids couple with halogenated derivatives to form biaryl structures .

Representative Reaction:

-

Substrate : 3-Bromo-pyrazin-2-yl(pyridin-3-yl)methanone.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

-

Product : 3-Aryl-pyrazin-2-yl(pyridin-3-yl)methanone (yield: 55–75%) .

Ketone Reduction to Alcohols

This compound undergoes selective reduction of the carbonyl group using NaBH₄ or LiAlH₄, yielding the corresponding secondary alcohol.

Example:

Pyridine Ring Modifications

The pyridine moiety participates in:

-

N-Oxidation : Using m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.

-

Alkylation : Reacting with alkyl halides under basic conditions (e.g., K₂CO₃, DMF).

Mechanistic Case Study: Competitive Bromination vs. Amidation

In reactions with α-bromoketones and 2-aminopyridines, the choice of reagents dictates product selectivity :

科学的研究の応用

Pyrazin-2-yl(pyridin-3-yl)methanone is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and synthetic chemistry. Its unique structure, featuring a pyrazine ring fused with a pyridine moiety, contributes to its reactivity and interaction with biological targets, making it valuable for developing new drugs and chemical processes.

Scientific Research Applications

As a Building Block for Synthesis: this compound is used as a building block for synthesizing more complex molecules in chemistry.

Anti-tubercular Agent: This compound has been studied for its potential as an anti-tubercular agent. Novel substituted derivatives have demonstrated significant activity against Mycobacterium tuberculosis, making it a promising candidate for further drug development.

This compound has garnered attention in medicinal chemistry because of its potential biological activities.

Antimicrobial Properties: Research suggests that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazine and pyridine can effectively combat various bacterial strains, including Mycobacterium tuberculosis.

Inhibition of Phosphatidylinositol 3-Kinase Enzyme: Pyrazine derivatives that inhibit phosphatidylinositol 3-kinase enzyme may be used in the treatment of inflammatory and allergic conditions .

Data Table: Antimicrobial Activity

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

| *MIC = Minimum Inhibitory Concentration |

作用機序

The mechanism of action of pyrazin-2-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tubercular activity, the compound and its derivatives are believed to inhibit key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Pyrazin-2-yl(pyridin-3-yl)methanone with six methanone derivatives from recent studies (), focusing on structural features, physical properties, and biological activity.

Table 1: Comparative Analysis of Methanone Derivatives

Key Findings :

Structural Differences: this compound lacks the imidazo-triazole or piperazine moieties present in analogs like 8p and 10a–11b. These substituents enhance hydrogen-bonding capacity and solubility in polar solvents but may reduce metabolic stability .

Physical Properties: Analogs with nitro or chloro groups (e.g., 8p, 11b) exhibit higher melting points (104–105°C, 90–92°C) due to stronger intermolecular interactions. The absence of such groups in this compound suggests a lower melting point, though experimental confirmation is needed. Liquid analogs (10a, 10b) feature long alkyl chains (e.g., nonyl groups), which reduce crystallinity—a property absent in the target compound .

Biological Activity: Compounds 8p and 11b show antileishmanial activity, likely due to nitro group-mediated redox cycling. The target compound’s lack of nitro substituents may limit similar activity unless alternative mechanisms exist .

生物活性

Pyrazin-2-yl(pyridin-3-yl)methanone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrazine ring fused with a pyridine moiety, which contributes to its unique reactivity and interaction with biological targets. The presence of nitrogen-containing heterocycles enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazine and pyridine can effectively combat various bacterial strains, including Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |

These compounds were identified through a series of synthetic modifications aimed at improving their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, derivatives have shown promising results against several cancer cell lines:

| Derivative | Cell Line | IC50 (nM) |

|---|---|---|

| Aroyldihydroxy-pyrrole derivative | U-87 MG (Glioblastoma) | 18 |

| Aroyldihydroxy-pyrrole derivative | OVCAR-3 (Ovarian Cancer) | 50 |

These findings suggest that the compound induces oxidative stress in cancer cells, leading to increased apoptosis and reduced viability .

Antioxidant Properties

The antioxidant activity of this compound derivatives has also been investigated. In vitro assays have demonstrated that certain derivatives exhibit antioxidant capabilities comparable to well-known antioxidants like ascorbic acid:

| Compound | IC50 (μg/mL) |

|---|---|

| Pyrazin derivative A | 20 |

| Ascorbic Acid | 18 |

This suggests that these compounds may play a role in mitigating oxidative stress-related damage in biological systems .

Case Studies

- Anti-Tubercular Activity : A study synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Among these, several compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, indicating the therapeutic potential of heterocyclic compounds derived from pyrazine and pyridine .

- Cancer Cell Inhibition : Another investigation focused on the synthesis of pyridin-3-yl-pyrimidin derivatives which showed higher anticancer activity than imatinib against A549 lung cancer cells. The structure–activity relationship indicated that the presence of specific functional groups enhanced their efficacy .

Q & A

Q. Advanced Research Focus

- Molecular docking : Screen against target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina to prioritize analogs for synthesis .

- QSAR modeling : Train models on datasets of related pyridine/pyrazine derivatives to predict IC₅₀ values or binding affinities .

- ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties and guide structural modifications .

How can regioselectivity challenges in substitution reactions of this compound be addressed?

Advanced Research Focus

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by:

- Directing groups : Introduce temporary protecting groups (e.g., Boc) on pyridine nitrogen to steer reactivity .

- Steric maps : Analyze crystal structures to identify sterically hindered positions unsuitable for bulky substituents .

- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired products (e.g., low temps for kinetic control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。